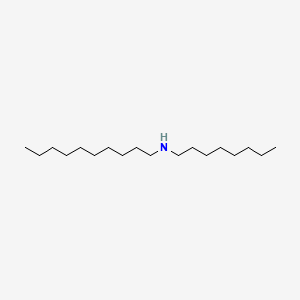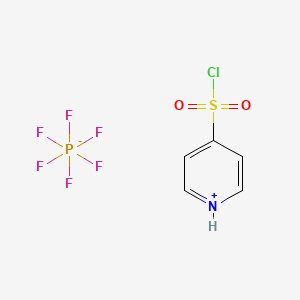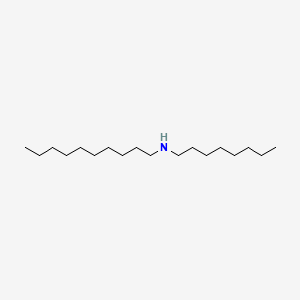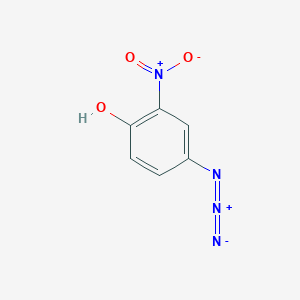
4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a condensation reaction between an aldehyde and a primary amine. The general synthetic route can be described as follows:
-
Starting Materials
- 3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazole
- 4-hydroxybenzaldehyde
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)
- Temperature: Reflux conditions (approximately 70-80°C)
- Reaction Time: Several hours to ensure complete condensation
The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final Schiff base product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
- Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
-
Reduction
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Conditions: Anhydrous solvents, low temperatures
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic or acidic conditions, room temperature to reflux
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of amines
Substitution: Formation of ethers or esters
科学的研究の応用
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.
Biological Research: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.
Industrial Applications: It can be used as a ligand in coordination chemistry, facilitating the development of new materials with unique properties.
作用機序
The mechanism of action of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and enzymes
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 4-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-((E)-{[3-(3-iodophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
特性
CAS番号 |
478256-01-8 |
|---|---|
分子式 |
C16H14N4OS |
分子量 |
310.4 g/mol |
IUPAC名 |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-11-3-2-4-13(9-11)15-18-19-16(22)20(15)17-10-12-5-7-14(21)8-6-12/h2-10,21H,1H3,(H,19,22)/b17-10+ |
InChIキー |
XHBYEDSGLRZRBV-LICLKQGHSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



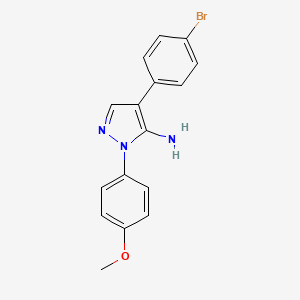
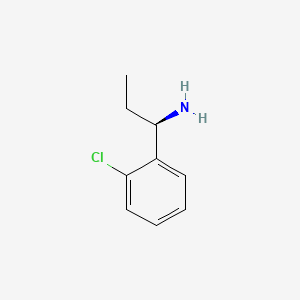
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)
